molecular formula C17H19NO B8265390 N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine

N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine

Cat. No.: B8265390
M. Wt: 253.34 g/mol
InChI Key: NJVDPMFWASDKDP-QGZVFWFLSA-N
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Description

®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine is a chiral amine compound featuring an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of both the oxirane ring and the dibenzylamine moiety makes it a versatile intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine typically involves the reaction of an appropriate epoxide precursor with dibenzylamine. One common method is the reaction of ®-glycidyl tosylate with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nucleophile used . The dibenzylamine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine is unique due to its chiral nature and the presence of both an oxirane ring and a dibenzylamine moiety. This combination of functional groups provides a versatile platform for various synthetic transformations and applications in different fields .

Properties

IUPAC Name

N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDPMFWASDKDP-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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